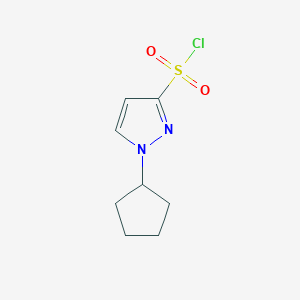![molecular formula C12H14F3NO4 B2563162 3-[2-(Methylamino)ethyl]benzoic acid;2,2,2-trifluoroacetic acid CAS No. 1624261-41-1](/img/structure/B2563162.png)
3-[2-(Methylamino)ethyl]benzoic acid;2,2,2-trifluoroacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[2-(Methylamino)ethyl]benzoic acid;2,2,2-trifluoroacetic acid is a useful research compound. Its molecular formula is C12H14F3NO4 and its molecular weight is 293.242. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Degradation Studies and Environmental Impacts
- Nitisinone Degradation : Nitisinone's stability and degradation products, such as 2-amino-4-(trifluoromethyl)benzoic acid (ATFA) and 2-nitro-4-(trifluoromethyl)benzoic acid (NTFA), were studied using LC-MS/MS. The stability of nitisinone increases with the pH of the solution, shedding light on possible environmental and medical applications (Barchańska et al., 2019).
Chromatography and Analysis
- Bile Acids Analysis : Trifluoroacetic acid derivatives of bile acid methyl esters were analyzed using gas-liquid chromatography (GLC), demonstrating the phase's suitability for analyzing trifluoroacetates and highlighting its application in identifying major bile acids (Kuksis, 1965).
Antituberculosis Activity
- Organotin(IV) Complexes : The antituberculosis activity of organotin complexes, including those with 2-[(2,6-dimethylphenyl)amino]benzoic acid, has been studied, revealing triorganotin(IV) complexes exhibit superior antituberculosis activity, highlighting their potential in medical applications (Iqbal et al., 2015).
Phase Behavior and Applications
- Ionic Liquids with Solutes : The phase behavior of ionic liquids, including those with triflate ([OTf]−) anions, with various solutes has been reviewed. This study opens possibilities for using mixed solvents for separation and extraction, indicating their significant potential in industrial applications (Visak et al., 2014).
Environmental Persistence and Toxicology
- PFAS Bioaccumulation : Studies on the bioaccumulation factors (BAFs) for PFASs, including trifluoroacetic acid, in agricultural plants highlight the need for further research on PFAS uptake mechanisms and their environmental impact, emphasizing the complexity of PFAS behavior in ecosystems (Lesmeister et al., 2020).
Synthesis and Chemical Properties
- Salicylic Acid Derivatives : The synthesis, characterization, and application of salicylic acid derivatives, including 2-((3-(Chloromethyl)-benzoyl)oxy)benzoic acid, have been reviewed, pointing towards their potential in drug development as alternatives to existing compounds due to their promising activity profiles (Tjahjono et al., 2022).
Safety and Hazards
Mecanismo De Acción
Target of Action
The compound “3-[2-(Methylamino)ethyl]benzoic acid;2,2,2-trifluoroacetic acid” contains a benzoic acid moiety, which is a common structural component in many pharmaceuticals and biologically active compounds. The presence of the methylaminoethyl group might suggest that this compound could interact with biological targets such as receptors or enzymes, but the specific targets would need to be determined experimentally .
Mode of Action
The mode of action would depend on the specific biological target of the compound. For instance, if the compound acts as an agonist or antagonist at a receptor, it could either activate or inhibit the receptor’s function, respectively. The presence of the trifluoroacetic acid might influence the compound’s interaction with its target, potentially enhancing binding affinity or selectivity .
Biochemical Pathways
Without specific information, it’s difficult to predict the exact biochemical pathways that this compound might affect. Based on its structure, it could potentially be involved in pathways related to the metabolism or signaling of amino acids or fatty acids .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on various factors including its chemical structure, solubility, stability, and the presence of functional groups. For instance, the trifluoroacetic acid moiety might influence the compound’s solubility and stability, potentially affecting its absorption and distribution .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific mode of action and the biological pathways it affects. These effects could range from changes in cellular signaling and gene expression to alterations in metabolic processes .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, the trifluoroacetic acid moiety might make the compound more stable under acidic conditions .
Propiedades
IUPAC Name |
3-[2-(methylamino)ethyl]benzoic acid;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2.C2HF3O2/c1-11-6-5-8-3-2-4-9(7-8)10(12)13;3-2(4,5)1(6)7/h2-4,7,11H,5-6H2,1H3,(H,12,13);(H,6,7) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEBWWVHWQXEXJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC1=CC(=CC=C1)C(=O)O.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F3NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(benzo[d][1,3]dioxol-5-yl)-2-(2-((2,4-dichlorobenzyl)thio)thiazol-4-yl)acetamide](/img/structure/B2563081.png)

![tert-Butyl (1S,2S,4R)-7-azabicyclo[2.2.1]heptan-2-ylcarbamate hydrochloride](/img/no-structure.png)
![N-benzyl-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholin-4-ylethyl]ethanediamide](/img/structure/B2563085.png)

![methyl 4-(2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)benzoate](/img/structure/B2563087.png)
![2-{[5,7-Bis(ethylamino)[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}-1-(3,4-dimethoxyphenyl)ethanone](/img/structure/B2563090.png)
![1-[5-(4-Bromophenyl)-3-(2,3-dimethoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-(1-propylindol-3-yl)sulfanylethanone](/img/structure/B2563091.png)

![(Z)-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)-3-phenoxypropanamide](/img/structure/B2563096.png)
![5-Chloro-2-[2-(trifluoromethoxy)phenoxy]aniline](/img/structure/B2563097.png)

